molecular formula C8H5FN2O B13939340 3-Fluoro-1,7-naphthyridin-2(1H)-one

3-Fluoro-1,7-naphthyridin-2(1H)-one

Katalognummer: B13939340
Molekulargewicht: 164.14 g/mol
InChI-Schlüssel: JCMSICGEZYJVAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-1,7-naphthyridin-2(1H)-one is a fluorinated derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure. Fluorinated compounds are often of interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and altered biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1,7-naphthyridin-2(1H)-one typically involves the introduction of a fluorine atom into the naphthyridine ring. This can be achieved through various methods, such as:

    Electrophilic fluorination: Using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Nucleophilic substitution: Starting from a halogenated naphthyridine and substituting the halogen with a fluorine atom using a fluoride source like potassium fluoride (KF).

Industrial Production Methods

Industrial production methods for such compounds often involve scalable and cost-effective processes. These might include:

    Continuous flow chemistry: For efficient and controlled fluorination reactions.

    Catalytic methods:

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-1,7-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, hydrogen peroxide (H2O2).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: NFSI, Selectfluor, KF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized naphthyridine derivative, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential use as a pharmaceutical intermediate or active compound.

    Industry: Use in the development of new materials or agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Fluoro-1,7-naphthyridin-2(1H)-one would depend on its specific interactions with molecular targets. Fluorinated compounds often exhibit unique binding properties due to the presence of the fluorine atom, which can influence the compound’s electronic and steric properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,7-Naphthyridin-2(1H)-one: The non-fluorinated parent compound.

    3-Chloro-1,7-naphthyridin-2(1H)-one: A chlorinated analogue.

    3-Bromo-1,7-naphthyridin-2(1H)-one: A brominated analogue.

Uniqueness

3-Fluoro-1,7-naphthyridin-2(1H)-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its non-fluorinated and halogenated analogues. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets.

Eigenschaften

Molekularformel

C8H5FN2O

Molekulargewicht

164.14 g/mol

IUPAC-Name

3-fluoro-1H-1,7-naphthyridin-2-one

InChI

InChI=1S/C8H5FN2O/c9-6-3-5-1-2-10-4-7(5)11-8(6)12/h1-4H,(H,11,12)

InChI-Schlüssel

JCMSICGEZYJVAK-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC2=C1C=C(C(=O)N2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.